2-(2,3-二氟-6-甲氧基苯基)-1,3-二氧戊环

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

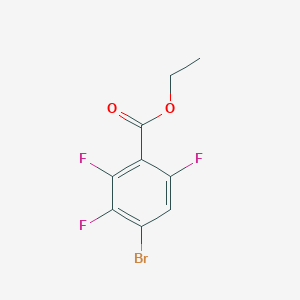

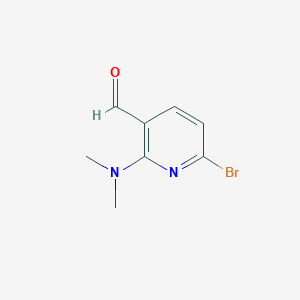

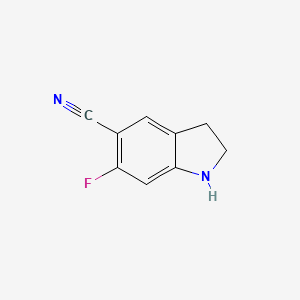

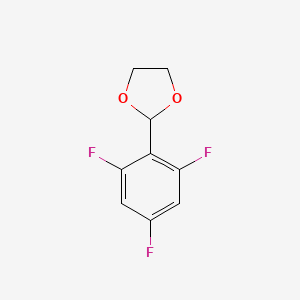

The molecular structure of this compound would be characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms and three carbon atoms. The difluoromethoxyphenyl group would be attached to one of the carbon atoms of the dioxolane ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the dioxolane ring and the difluoromethoxyphenyl group. For example, the compound is likely to be relatively stable due to the presence of the dioxolane ring. The difluoromethoxyphenyl group could potentially make the compound more lipophilic, which could influence its solubility and its ability to cross biological membranes .科学研究应用

可再生能源

二氧戊环衍生物已被探索其在可再生能源应用中的潜力。例如,一项研究证明了 2,3-丁二醇转化为二氧戊环混合物的过程,该混合物表现出的性质与高辛烷值汽油相当,表明它们可用作可持续汽油混合组分或柴油氧合剂 (Harvey, Merriman, & Quintana, 2016)。

先进材料

对二氧戊环衍生物的研究也促进了先进材料的发展。一项研究重点关注环酮烯缩醛共聚单体的合成和表征,包括二氧戊环衍生物,发现它们可以控制甲基丙烯酸酯的氮氧化物介导聚合,从而产生定义明确且可降解的共聚物 (Delplace 等人,2015)。

电气绝缘

二氧戊环衍生物已被评估其作为电气绝缘介质气体的适用性,研究突出了它们的高临界电场强度,这可能使它们成为传统绝缘气体的可行替代品 (Hösl 等人,2018)。

电池技术

在电池技术领域,基于二氧戊环的电解质因其在锂硫电池中的性能而受到研究,表明具有增强的稳定性和容量性能的潜力 (Yang 等人,2017)。

光谱和结构分析

对二氧戊环衍生物的详细光谱和结构分析为它们的性质和潜在应用提供了宝贵的见解。例如,研究阐明了此类化合物的振动、电子和结构特征,有助于它们在各个领域的应用 (Prabaharan & Xavier, 2015)。

作用机制

Target of Action

The primary target of 2-(2,3-Difluoro-6-methoxyphenyl)-1,3-dioxolane is the gonadotropin-releasing hormone (GnRH) receptor . This receptor plays a crucial role in the regulation of the reproductive system. It is responsible for the release of gonadotropins, luteinizing hormone (LH), and follicle-stimulating hormone (FSH), which in turn control the production of sex hormones including estrogens .

Mode of Action

2-(2,3-Difluoro-6-methoxyphenyl)-1,3-dioxolane acts as a selective antagonist of the GnRH receptor . By binding to this receptor, it prevents the GnRH-mediated secretion of the gonadotropins, LH and FSH . This leads to a decrease in the production of sex hormones, including estrogens .

Biochemical Pathways

The compound’s action on the GnRH receptor affects the hypothalamic-pituitary-gonadal axis , a hormonal system that plays a key role in the development and regulation of the reproductive and immune systems . By inhibiting the release of gonadotropins, the compound can reduce the activity of estrogen-dependent conditions such as uterine fibroids and endometriosis .

Pharmacokinetics

It is known that the compound is orally active , suggesting that it has good bioavailability

Result of Action

The molecular and cellular effects of 2-(2,3-Difluoro-6-methoxyphenyl)-1,3-dioxolane’s action primarily involve the reduction of estrogen activity. This can lead to the alleviation of symptoms associated with estrogen-dependent conditions such as uterine fibroids and endometriosis .

属性

IUPAC Name |

2-(2,3-difluoro-6-methoxyphenyl)-1,3-dioxolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O3/c1-13-7-3-2-6(11)9(12)8(7)10-14-4-5-15-10/h2-3,10H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOAXGXXQBHXLTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)F)C2OCCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-Chloro-5-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6306370.png)